An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two principal synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable heterocyclic intermediate characterized by a piperidine core, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, and a 2-hydroxyethyl substituent at the 3-position. The Boc group provides stability during synthetic manipulations and can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses. The hydroxyethyl functional group offers a reactive handle for further chemical modifications, enabling the construction of more complex molecular architectures.
This guide explores two common and effective synthesis pathways:
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Pathway 1: Synthesis starting from 3-Pyridineacetic Acid
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Pathway 2: Synthesis starting from 3-Hydroxypiperidine
Pathway 1: Synthesis from 3-Pyridineacetic Acid
This synthetic route involves a four-step process commencing with the esterification of 3-pyridineacetic acid, followed by the reduction of the pyridine ring, Boc protection of the resulting piperidine, and concluding with the reduction of the ester to the desired primary alcohol.
Logical Workflow for Pathway 1
Caption: Synthetic workflow starting from 3-Pyridineacetic Acid.
Experimental Protocols for Pathway 1
Step 1: Synthesis of Ethyl 3-pyridineacetate
To a solution of 3-pyridineacetic acid (1 equiv.) in ethanol (5-10 volumes) at 0 °C is slowly added thionyl chloride (1.2 equiv.). The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford ethyl 3-pyridineacetate.
Step 2: Synthesis of Ethyl 3-piperidineacetate
Ethyl 3-pyridineacetate (1 equiv.) is dissolved in a solution of concentrated hydrochloric acid (1.1 equiv.) in ethanol. Platinum(IV) oxide (0.02 equiv.) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield ethyl 3-piperidineacetate hydrochloride.
Step 3: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
To a solution of ethyl 3-piperidineacetate hydrochloride (1 equiv.) and triethylamine (2.5 equiv.) in dichloromethane at 0 °C is added di-tert-butyl dicarbonate (1.1 equiv.). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
A solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (1 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (1.5 equiv.) in anhydrous THF at 0 °C. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the final product.
Quantitative Data for Pathway 1
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Spectroscopic Data |
| 1 | Ethyl 3-pyridineacetate | 3-Pyridineacetic Acid | SOCl₂, Ethanol | ~95 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2 | Ethyl 3-piperidineacetate | Ethyl 3-pyridineacetate | H₂, PtO₂, HCl | ~90 | >97 | ¹H NMR, ¹³C NMR, MS |
| 3 | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethyl 3-piperidineacetate | (Boc)₂O, Et₃N | ~85 | >98 | ¹H NMR, ¹³C NMR, MS |
| 4 | Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | LiAlH₄, THF | ~80 | >99 | ¹H NMR, ¹³C NMR, MS |
Pathway 2: Synthesis from 3-Hydroxypiperidine
This alternative pathway begins with the readily available 3-hydroxypiperidine and proceeds through a four-step sequence involving Boc protection, oxidation to a ketone, a Wittig reaction to introduce the two-carbon side chain, and finally, reduction of the resulting ester.
Logical Workflow for Pathway 2
Caption: Synthetic workflow starting from 3-Hydroxypiperidine.
Experimental Protocols for Pathway 2
Step 1: Synthesis of Tert-butyl 3-hydroxypiperidine-1-carboxylate
To a solution of 3-hydroxypiperidine (1 equiv.) in a mixture of dioxane and water is added sodium bicarbonate (2 equiv.). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dioxane is added dropwise. The reaction is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Step 2: Synthesis of Tert-butyl 3-oxopiperidine-1-carboxylate
A solution of oxalyl chloride (1.5 equiv.) in dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.2 equiv.) in dichloromethane is added dropwise, followed by a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equiv.) in dichloromethane. After stirring for 30 minutes, triethylamine (5 equiv.) is added, and the reaction is allowed to warm to room temperature. The mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the ketone.
Step 3 & 4: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 equiv.) dropwise. The mixture is stirred for 30 minutes, and then a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1 equiv.) in THF is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting α,β-unsaturated ester is then dissolved in ethanol, and palladium on carbon (10 mol %) is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) until the reaction is complete. The catalyst is filtered off, and the solvent is removed to give the saturated ester.
Step 5: Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This step is identical to Step 4 of Pathway 1, involving the reduction of the ester using LiAlH₄.
Quantitative Data for Pathway 2
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Spectroscopic Data |
| 1 | Tert-butyl 3-hydroxypiperidine-1-carboxylate | 3-Hydroxypiperidine | (Boc)₂O, NaHCO₃ | ~92 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2 | Tert-butyl 3-oxopiperidine-1-carboxylate | Tert-butyl 3-hydroxypiperidine-1-carboxylate | Oxalyl chloride, DMSO, Et₃N | ~88 | >97 | ¹H NMR, ¹³C NMR, MS |
| 3 & 4 | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Tert-butyl 3-oxopiperidine-1-carboxylate | (EtO)₂P(O)CH₂CO₂Et, NaH; H₂, Pd/C | ~75 (over 2 steps) | >98 | ¹H NMR, ¹³C NMR, MS |
| 5 | Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | LiAlH₄, THF | ~80 | >99 | ¹H NMR, ¹³C NMR, MS |
Conclusion
Both presented pathways offer viable and efficient routes to tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The choice of a specific pathway may depend on the availability and cost of starting materials, as well as the scale of the synthesis. Pathway 1, starting from 3-pyridineacetic acid, is a robust method involving well-established transformations. Pathway 2, commencing with 3-hydroxypiperidine, provides a flexible alternative, particularly if this starting material is more readily accessible. The detailed protocols and quantitative data provided in this guide are intended to assist researchers and drug development professionals in the successful synthesis of this important pharmaceutical intermediate.
